5-(Furan-2-yl)-10-(3-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene
Description
5-(Furan-2-yl)-10-(3-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0²⁶]dodeca-1(9),2,4,7,11-pentaene is a nitrogen-rich tricyclic heterocyclic compound featuring a fused tetrazolopyrimidine core. Its structure includes a furan-2-yl substituent at position 5 and a 3-methylphenyl group at position 10. The tricyclic framework consists of three fused rings: a tetrazole, pyrimidine, and an additional bridging nitrogen-containing ring.
The compound’s synthesis likely involves cyclocondensation reactions of appropriately substituted precursors, followed by crystallization for structural validation using X-ray diffraction (XRD). Programs like SHELXL and visualization tools such as ORTEP-III are critical for refining and interpreting crystallographic data, ensuring accurate bond length and angle measurements (e.g., mean C–C bond length ~1.39 Å in analogous structures) .
Properties
IUPAC Name |
5-(furan-2-yl)-10-(3-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O/c1-11-4-2-5-12(8-11)23-15-13(9-19-23)16-20-21-17(22(16)10-18-15)14-6-3-7-24-14/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEGGSXDQXULCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(Furan-2-yl)-10-(3-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene is a member of a class of heterocyclic compounds known for their diverse biological activities. This article synthesizes relevant research findings on its biological properties, focusing on its potential pharmacological applications.
Chemical Structure and Properties
This compound features a complex multi-cyclic structure that includes furan and phenyl groups, contributing to its unique chemical reactivity and biological interactions. The presence of multiple nitrogen atoms in the tricyclic framework enhances its potential for interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of furan-containing compounds exhibit significant antimicrobial properties. For instance:
- In vitro studies demonstrated that furan derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Antioxidant Activity
Compounds structurally similar to this compound have shown promising antioxidant activity:
- DPPH Assay : Several furan derivatives have been evaluated using the DPPH radical scavenging assay. Results suggest that these compounds can effectively neutralize free radicals, indicating potential protective effects against oxidative stress-related diseases .
Enzyme Inhibition
The compound's structural features may allow it to act as an enzyme inhibitor:
- Tyrosinase Inhibition : Some studies have highlighted the inhibitory effects of furan derivatives on tyrosinase activity. Tyrosinase is crucial in melanin biosynthesis; thus, inhibitors can be beneficial in treating hyperpigmentation disorders .
Case Study 1: Antimicrobial Efficacy
A study published in Molecules evaluated several furan derivatives for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 15 | S. aureus |
| Compound B | 30 | E. coli |
Case Study 2: Antioxidant Potential
Research published in Journal of Agricultural and Food Chemistry explored the antioxidant capacity of various furan derivatives using both DPPH and ABTS assays:
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
|---|---|---|
| Compound C | 25 | 20 |
| Compound D | 30 | 25 |
The biological activity of this compound is likely mediated through multiple mechanisms:
- Free Radical Scavenging : The furan ring can donate electrons to free radicals.
- Enzyme Interaction : The nitrogen atoms may facilitate binding to active sites on enzymes such as tyrosinase.
- Cell Membrane Disruption : The hydrophobic nature of the phenyl group may allow for penetration into bacterial membranes.
Comparison with Similar Compounds
Research Findings and Implications
Substituent-driven bioactivity : The 3-methylphenyl group in the target compound may balance lipophilicity and steric bulk, optimizing pharmacokinetic profiles compared to polar (methoxy) or bulky (chloro) groups.
Synthetic flexibility : Modular substitution at positions 5 and 10 allows rapid generation of analogues for structure-activity relationship (SAR) studies.
Crystallographic robustness : High-resolution XRD data (R factor ≤ 0.05 in analogues ) ensures reliable structural models, aiding in computational docking studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
